Cholesterol Biosynthesis Inhibition Potency: Decarestrictine A1/A2 vs. Decarestrictine D in HEP-G2 Cells
In the HEP-G2 human hepatoma cell assay measuring inhibition of de novo cholesterol biosynthesis, Decarestrictine A1 and A2 exhibit IC₅₀ values of approximately 5 µg/mL (estimated from graphical data), whereas Decarestrictine D demonstrates approximately 10-fold higher potency with IC₅₀ of approximately 0.5 µg/mL [1]. This potency differential establishes that the A-series and D-series are not functionally interchangeable despite sharing the same 10-membered lactone scaffold.
| Evidence Dimension | Inhibition of cholesterol biosynthesis (IC₅₀) |
|---|---|
| Target Compound Data | Decarestrictine A1/A2: ~5 µg/mL |
| Comparator Or Baseline | Decarestrictine D: ~0.5 µg/mL |
| Quantified Difference | Decarestrictine D is approximately 10-fold more potent than Decarestrictine A1/A2 |
| Conditions | HEP-G2 human hepatoma cell assay; cholesterol biosynthesis measured via radiolabeled acetate incorporation [1] |
Why This Matters
Procurement decisions between Decarestrictine A and Decarestrictine D must account for this 10-fold potency difference; substituting one for the other without adjustment would compromise experimental dose-response calibration.
- [1] Grabley S, Granzer E, Hütter K, Ludwig D, Mayer M, Thiericke R, Till G, Wink J, Philipps S, Zeeck A. Secondary metabolites by chemical screening. 8. Decarestrictines, a new family of inhibitors of cholesterol biosynthesis from Penicillium. I. Strain description, fermentation, isolation and properties. J Antibiot (Tokyo). 1992;45(1):56-65. (IC₅₀ values approximated from graphical data in the article; precise numerical values not explicitly tabulated in text.) View Source
